molecular formula C20H24N2O3 B4463388 N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide

N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide

Cat. No. B4463388
M. Wt: 340.4 g/mol
InChI Key: IIEGYUOUBLKTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as "DMPEA-CP", is a chemical compound that belongs to the class of phenethylamines. This compound has been the subject of scientific research due to its potential therapeutic applications and its unique mechanism of action.

Mechanism of Action

DMPEA-CP's mechanism of action involves its interaction with various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has been found to act as a partial agonist at dopamine receptors, which may contribute to its antidepressant and anxiolytic effects. Additionally, DMPEA-CP has been found to act as a serotonin receptor agonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
DMPEA-CP has been found to exhibit a wide range of biochemical and physiological effects, including increased dopamine and serotonin release in the brain, increased neuronal activity in certain brain regions, and decreased levels of stress hormones such as cortisol. These effects suggest that DMPEA-CP may have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using DMPEA-CP in lab experiments is its unique mechanism of action, which may provide insights into the underlying neurobiology of certain neurological disorders. However, one limitation of using DMPEA-CP in lab experiments is its potential for abuse and misuse, which may complicate the interpretation of experimental results.

Future Directions

Future research on DMPEA-CP may focus on the development of novel therapeutic agents based on its structure and pharmacological effects. Additionally, further studies may be conducted to elucidate its mechanism of action and potential applications in the treatment of neurological disorders.

Scientific Research Applications

DMPEA-CP has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit a wide range of pharmacological effects, including dopamine receptor agonism, serotonin receptor agonism, and inhibition of monoamine oxidase. These effects suggest that DMPEA-CP may have potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-6-4-7-15(12-14)18-8-5-11-22(18)20(23)21-17-13-16(24-2)9-10-19(17)25-3/h4,6-7,9-10,12-13,18H,5,8,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEGYUOUBLKTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.